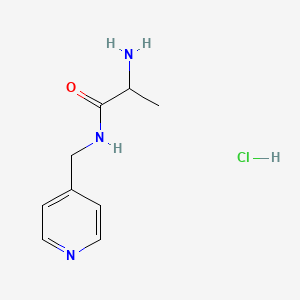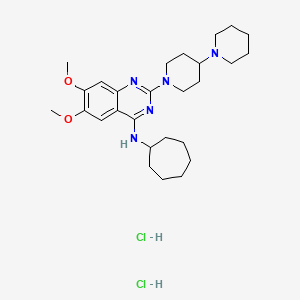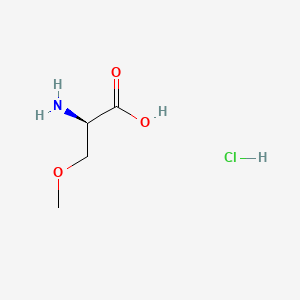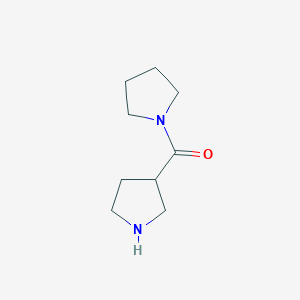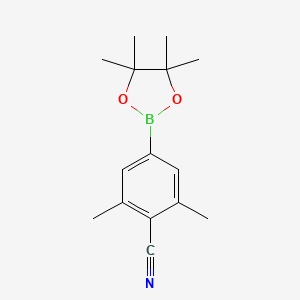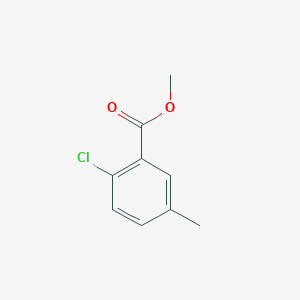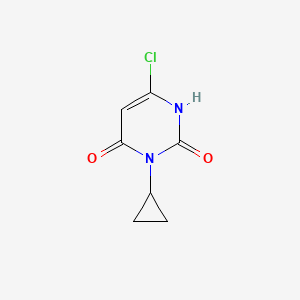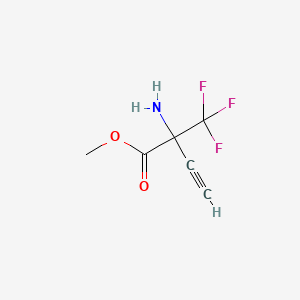
Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate
Descripción general
Descripción
Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate (MTBA) is a chemical compound with the molecular formula C6H6F3NO2 . It has gained attention in the scientific community due to its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of MTBA is represented by the formula C6H6F3NO2 . The molecular weight of this compound is 181.11 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Organofluoro Compounds
Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate and related compounds are crucial intermediates in the synthesis of organofluoro compounds. These substances are employed as building blocks for the convenient preparation of a wide range of perfluoroalkylated compounds, including heterocycles and biphenyls. Their role in synthesizing five-, six-, and seven-membered heterocycles demonstrates the compound's versatility and importance in organic synthesis, providing pathways to novel materials and potential therapeutic agents (Sun et al., 2016).
Creation of Novel Molecules with Potential Biological Activities
Research has explored the synthesis of novel molecules with potential biological activities using methyl 2-amino-2-(trifluoromethyl)but-3-ynoate. For instance, methods have been developed for the synthesis of furan derivatives with significant biological activity, highlighting the compound's application in medicinal chemistry and drug discovery. These methodologies emphasize the compound's contribution to creating bioactive molecules that could serve as the basis for new therapeutic agents (Zhao et al., 2020).
Polymer and Materials Science
The compound also finds applications in polymer and materials science, particularly in the synthesis of fluorine-containing polymers. These materials have high-tech applications due to their unique properties, such as chemical resistance, thermal stability, and dielectric characteristics. The synthesis and polymerization of methyl 2-amino-2-(trifluoromethyl)but-3-ynoate-derived monomers contribute significantly to the development of advanced materials with potential applications in various industries, including electronics, aerospace, and healthcare (Patil & Améduri, 2013).
Safety And Hazards
MTBA is classified as a hazardous substance. It’s associated with the signal word “Danger” and is classified under hazard class 8 . Precautionary statements associated with MTBA include P210, P260, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propiedades
IUPAC Name |
methyl 2-amino-2-(trifluoromethyl)but-3-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c1-3-5(10,4(11)12-2)6(7,8)9/h1H,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASRXXSJNAMYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#C)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



